molecular formula C16H21NO5 B2890062 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one CAS No. 35782-95-7

1-(3,4,5-Trimethoxybenzoyl)azepan-2-one

Cat. No.: B2890062
CAS No.: 35782-95-7
M. Wt: 307.346
InChI Key: GXGRFFPBPIASJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Trimethoxybenzoyl)azepan-2-one (CID 162421032) is a chemical compound with the molecular formula C18H23NO5, offered exclusively for research purposes . Its structure incorporates two pharmacologically significant motifs: a 3,4,5-trimethoxybenzoyl group and a seven-membered azepan-2-one (caprolactam) ring. The 3,4,5-trimethoxyphenyl moiety is a well-characterized structural feature in many synthetic inhibitors of tubulin polymerization, a key target in anticancer drug discovery . This group is known to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . Consequently, this compound is of high interest for researchers investigating novel antimitotic agents, particularly for probing structure-activity relationships in compound libraries aimed at overcoming multidrug resistance in cancer cells . The azepan-2-one component introduces a conformationally flexible lactam ring, which can be crucial for molecular recognition and binding affinity to biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and development of new bioactive molecules. Its applications extend to various fields of chemical biology and medicinal chemistry, including in vitro screening for antiproliferative activity, tubulin polymerization assays, and as a building block in the synthesis of more complex heterocyclic systems . Please note: This product is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-20-12-9-11(10-13(21-2)15(12)22-3)16(19)17-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGRFFPBPIASJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with azepan-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amine group of azepan-2-one. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxybenzoyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trimethoxybenzoyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. The azepan-2-one ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Compound A: 1-Aminoalkyl-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-ones

  • Structure: Features a dihydroazepinone core with methyl substituents at positions 3, 5, and 7, and an aminoalkyl group at position 1 .
  • Key Differences: Unlike the target compound, Compound A lacks the electron-withdrawing benzoyl group, which may reduce its stability or alter its reactivity.

Compound B: 2-(3,4,5-Trimethoxybenzoyl)-pyrazino[2,1-a]isoquinoline Derivative

  • Structure: Contains a pyrazinoisoquinoline core fused with the trimethoxybenzoyl group .
  • Key Differences: The rigid polycyclic system contrasts with the flexible azepanone ring, suggesting divergent biological targets. The trimethoxybenzoyl group here is part of a synthetic route for antischistosomal agents, highlighting its pharmacological relevance .

Compound C : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

  • Structure : A benzodiazepine derivative with chloro, nitro, and methyl substituents .
  • Key Differences: The six-membered diazepinone ring in Methylclonazepam is smaller and more planar than the azepanone core, favoring GABA receptor binding. The nitro and chloro groups enhance its bioactivity but may reduce metabolic stability compared to the trimethoxybenzoyl group .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Stability Notes
Target Compound ~307.3 ~2.5 Trimethoxybenzoyl, lactam Likely stable due to aromatic
Compound A ~250.3 ~1.8 Methyl, aminoalkyl Hydrolytically sensitive
Compound B ~450.5 ~3.2 Trimethoxybenzoyl, pyrazine High thermal stability
Methylclonazepam 329.7 ~2.9 Chloro, nitro, methyl Photolabile; nitro reduction
  • Stability : Lactams like the target compound are generally hydrolytically stable, whereas Methylclonazepam’s nitro group may lead to metabolic degradation .

Biological Activity

1-(3,4,5-Trimethoxybenzoyl)azepan-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Synthesis of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one

The synthesis of 1-(3,4,5-trimethoxybenzoyl)azepan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with azepan-2-one derivatives. The process can be optimized for yield and purity using various solvents and catalysts.

Antitumor Activity

Research indicates that compounds similar to 1-(3,4,5-trimethoxybenzoyl)azepan-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown IC50 values ranging from 2.6 to 18 nM for related compounds against different cancer types (e.g., melanoma and osteosarcoma) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
1-(3,4,5-Trimethoxybenzoyl)azepan-2-oneA549 (Lung)TBD
3cMNNG/HOS (Osteosarcoma)50
TMECGMelanomaTBD

The mechanism by which 1-(3,4,5-trimethoxybenzoyl)azepan-2-one exerts its biological effects may involve:

  • Inhibition of Dihydrofolate Reductase : Similar compounds have shown the ability to bind to human dihydrofolate reductase (DHFR), disrupting the folate cycle in cancer cells .
  • Microtubule Destabilization : Other studies suggest that related compounds act as microtubule destabilizers by binding to the colchicine site on tubulin .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that derivatives of 1-(3,4,5-trimethoxybenzoyl)azepan-2-one may also possess anti-inflammatory properties. These effects could be mediated through inhibition of pro-inflammatory cytokines.

Table 2: Inflammatory Response Modulation

CompoundInflammatory ModelEffect
1-(3,4,5-Trimethoxybenzoyl)azepan-2-oneLPS-induced modelDecreased cytokine release
Related CompoundCarrageenan-induced modelReduced edema

Case Studies

Several case studies highlight the efficacy of compounds with similar structures:

  • Melanoma Treatment : A study demonstrated that a derivative with a trimethoxy group significantly inhibited melanoma cell proliferation through DHFR inhibition .
  • Osteosarcoma Xenograft Model : In vivo studies showed that related compounds effectively reduced tumor growth in xenograft models .

Q & A

Q. How to profile impurities in bulk samples?

  • Methodological Answer : Use HPLC with a photodiode array detector (PDA) to identify impurities at 0.1% levels. Compare retention times and UV spectra with synthesized impurities (e.g., des-methyl analogs). Quantify using relative response factors (RRF) as per pharmacopeial guidelines .

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